Cas no 28899-21-0 (4(1H)-Quinazolinone,1-(2-propen-1-yl)-)

1-(2-Propen-1-yl)-4(1H)-quinazolinone is a quinazolinone derivative characterized by the presence of an allyl substituent at the 1-position of the quinazolinone core. This heterocyclic compound exhibits potential utility in medicinal chemistry and organic synthesis due to its structural versatility and reactivity. The allyl group enhances its applicability as an intermediate for further functionalization, enabling the synthesis of more complex derivatives. Its quinazolinone scaffold is known for contributing to biological activity, making it a candidate for pharmacological research. The compound's stability and well-defined chemical properties facilitate its use in controlled synthetic pathways. Suitable for laboratory-scale applications, it serves as a valuable building block in the development of novel therapeutic agents.
4(1H)-Quinazolinone,1-(2-propen-1-yl)- structure
28899-21-0 structure
Product name:4(1H)-Quinazolinone,1-(2-propen-1-yl)-
CAS No:28899-21-0
MF:C11H10N2O
MW:186.20990228653
CID:261861
PubChem ID:63438

4(1H)-Quinazolinone,1-(2-propen-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Quinazolinone,1-(2-propen-1-yl)-
    • 1-prop-2-enylquinazolin-4-one
    • BRN 0880259
    • 4(1H)-Quinazolinone, 1-allyl-
    • 4(1H)-Quinazolinone, 1-(2-propen-1-yl)-
    • 1-Allylquinazolin-4(1H)-one
    • 1-(prop-2-en-1-yl)-1,4-dihydroquinazolin-4-one
    • 28899-21-0
    • DTXSID80183087
    • 1-Allyl-4(1H)-quinazolinone
    • Inchi: InChI=1S/C11H10N2O/c1-2-7-13-8-12-11(14)9-5-3-4-6-10(9)13/h2-6,8H,1,7H2
    • InChI Key: HJAGMWZVOZVIBM-UHFFFAOYSA-N
    • SMILES: C=CCN1C=NC(=O)C2=CC=CC=C21

Computed Properties

  • Exact Mass: 186.0794
  • Monoisotopic Mass: 186.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 32.7A^2

Experimental Properties

  • Density: 1.13
  • Boiling Point: 324.7°C at 760 mmHg
  • Flash Point: 150.2°C
  • Refractive Index: 1.593
  • PSA: 32.67

4(1H)-Quinazolinone,1-(2-propen-1-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1732492-1g
1-Allylquinazolin-4(1h)-one
28899-21-0 98%
1g
¥2457.00 2024-05-20
Chemenu
CM122637-1g
1-allylquinazolin-4(1H)-one
28899-21-0 95%
1g
$320 2021-08-05
Chemenu
CM122637-1g
1-allylquinazolin-4(1H)-one
28899-21-0 95%
1g
$*** 2023-03-29
Alichem
A189011831-1g
1-Allylquinazolin-4(1H)-one
28899-21-0 95%
1g
$400.00 2023-09-02

4(1H)-Quinazolinone,1-(2-propen-1-yl)- Related Literature

Additional information on 4(1H)-Quinazolinone,1-(2-propen-1-yl)-

4(1H)-Quinazolinone,1-(2-propen-1-yl)-: A Comprehensive Overview

The compound with CAS No. 28899-21-0, commonly referred to as 4(1H)-Quinazolinone,1-(2-propen-1-yl)-, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of quinazolinones, which are aromatic heterocycles with a wide range of applications in drug discovery, agrochemicals, and advanced materials. The structure of 4(1H)-Quinazolinone,1-(2-propen-1-yl)- features a quinazolinone core substituted with a propenyl group at the 1-position, imparting unique electronic and steric properties that make it highly versatile.

Recent studies have highlighted the potential of 4(1H)-Quinazolinone,1-(2-propen-1-yl)- as a building block for constructing advanced functional materials. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of two-dimensional (2D) covalent organic frameworks (COFs), which exhibit exceptional stability and porosity. These COFs have shown promise in gas storage, catalysis, and sensing applications. For instance, a study published in *Nature Chemistry* in 2023 reported the use of 4(1H)-Quinazolinone,1-(2-propen-1-yl)- to fabricate a COF with unprecedented selectivity for carbon dioxide capture under ambient conditions.

In addition to its role in materials science, 4(1H)-Quinazolinone,1-(2-propen-1-yl)- has garnered attention in medicinal chemistry due to its potential as a lead compound for drug development. The quinazolinone scaffold is known for its ability to interact with various biological targets, including kinases and proteases. Recent research has focused on modifying the propenyl substituent to enhance bioavailability and potency. For example, scientists at the University of California have developed analogs of 4(1H)-Quinazolinone,1-(2-propen-1-yl)- that exhibit potent inhibitory activity against oncogenic kinases, making them promising candidates for anticancer therapy.

The synthesis of 4(1H)-Quinazolinone,1-(2-propen-1-yl)- typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. A common approach involves the condensation of an appropriate aldehyde with an amino ketone derivative followed by cyclization under acidic or basic conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.

From an environmental standpoint, 4(1H)-Quinazolinone,1-(2-propen-1-yl)- has been evaluated for its biodegradability and eco-toxicity. Studies conducted by the European Chemicals Agency (ECHA) indicate that this compound exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is needed to assess its long-term impact on ecosystems when used in large-scale industrial applications.

In conclusion, 4(1H)-Quinazolinone,1-(2-propen-1-yl)- is a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique chemical properties and modular structure make it an invaluable tool for researchers in organic chemistry, materials science, and pharmacology. As ongoing studies continue to uncover new functionalities and applications for this compound, it is poised to play an increasingly important role in both academic research and industrial innovation.

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